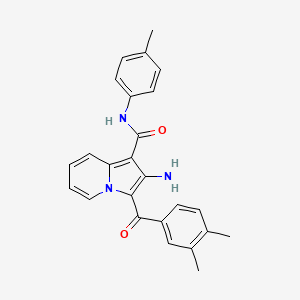
3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrimidine ring, and a piperidine ring. The methoxy group is attached to the benzene ring, and the pyrimidine ring is substituted with a methyl group and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and pyrimidine groups are planar due to the conjugation of pi electrons. The piperidine ring is not planar and can adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group in benzamide can participate in hydrolysis reactions, and the pyrimidine ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a part of a diverse group of chemicals studied for their potential in medicinal chemistry. Research into related compounds has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines as agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These studies showcase the broader context of chemical investigation where the target compound could play a role in the development of new therapeutic agents.
Metabolism Studies
In the realm of pharmacokinetics, understanding the metabolism of structurally similar compounds is crucial. For example, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was extensively studied, revealing insights into the metabolic pathways of similar compounds (Gong et al., 2010). This research is invaluable for predicting how related compounds might be metabolized in the body, guiding dosage and administration strategies.
Drug Design and Synthesis
The synthesis of new compounds for drug discovery is a pivotal area of research. For instance, the discovery of benzimidazole derivatives as orally active renin inhibitors highlights the process of structural modification to improve pharmacokinetic profiles while maintaining or enhancing biological activity (Tokuhara et al., 2018). Such research could inform the design and synthesis of derivatives of 3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide for specific therapeutic applications.
Neuroleptic and Antimicrobial Activities
Explorations into the neuroleptic activity of benzamides and their potential antimicrobial properties offer another avenue of application. Studies on benzamide derivatives have demonstrated promising neuroleptic (Iwanami et al., 1981) and antimicrobial activities (Hossan et al., 2012), suggesting that derivatives of the compound could be potent agents in these areas as well.
Propiedades
IUPAC Name |
3-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-16(22-19(21-14)23-9-4-3-5-10-23)13-20-18(24)15-7-6-8-17(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGMCXEMBXIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)


![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)

![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)




![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)

